N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14624659
InChI: InChI=1S/C29H26N2O5/c1-18-6-5-7-19(2)27(18)35-17-25(32)31-29-24(16-30)26(20-8-12-22(33-3)13-9-20)28(36-29)21-10-14-23(34-4)15-11-21/h5-15H,17H2,1-4H3,(H,31,32)
SMILES:
Molecular Formula: C29H26N2O5
Molecular Weight: 482.5 g/mol

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

CAS No.:

Cat. No.: VC14624659

Molecular Formula: C29H26N2O5

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide -

Specification

Molecular Formula C29H26N2O5
Molecular Weight 482.5 g/mol
IUPAC Name N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
Standard InChI InChI=1S/C29H26N2O5/c1-18-6-5-7-19(2)27(18)35-17-25(32)31-29-24(16-30)26(20-8-12-22(33-3)13-9-20)28(36-29)21-10-14-23(34-4)15-11-21/h5-15H,17H2,1-4H3,(H,31,32)
Standard InChI Key MOSDWXIEUBVKTI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=C(O2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C#N

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Analysis

The compound’s backbone consists of a furan ring (a five-membered aromatic oxygen heterocycle) substituted at the 3-position with a cyano group (–C≡N) and at the 4- and 5-positions with 4-methoxyphenyl groups . The 2-position of the furan is functionalized with a 2-(2,6-dimethylphenoxy)acetamide group, where the acetamide nitrogen is bonded to a phenoxy ether bearing 2,6-dimethyl substituents.

Key Structural Features

  • Furan Ring: The oxygen atom in the furan contributes to electron delocalization, enhancing aromatic stability. Substituents at the 3-, 4-, and 5-positions create steric and electronic effects that influence reactivity and intermolecular interactions .

  • Cyano Group: The electron-withdrawing –C≡N group at the 3-position polarizes the furan ring, potentially increasing electrophilic substitution susceptibility .

  • Bis(4-methoxyphenyl) Groups: The 4-methoxyphenyl substituents introduce steric bulk and lipophilicity, while the methoxy (–OCH3) groups participate in hydrogen bonding and π-π stacking .

  • 2-(2,6-Dimethylphenoxy)acetamide: The phenoxy ether linker enhances metabolic stability compared to ester or amide linkages, while the 2,6-dimethyl groups hinder rotational freedom, possibly favoring specific conformational states .

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C29H26N2O5, yielding a molecular weight of 494.53 g/mol. This aligns with analogs such as N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide (MW: 362.4 g/mol) , adjusted for the additional 2,6-dimethylphenoxy group.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 3-Cyano-4,5-bis(4-methoxyphenyl)furan-2-amine

  • 2-(2,6-Dimethylphenoxy)acetyl chloride

Fragment 1: Furan Core Synthesis

The furan core is likely synthesized via a Paal-Knorr cyclization, where 1,4-diketones react with ammonia or amines. For example, 4-methoxyphenylglyoxal derivatives could condense with cyanoacetamide under acidic conditions to form the substituted furan .

Fragment 2: Phenoxyacetyl Chloride Preparation

2-(2,6-Dimethylphenoxy)acetic acid is esterified with thionyl chloride (SOCl2) to yield the corresponding acetyl chloride, a common acylating agent .

Coupling Strategy

The final step involves amide bond formation between the furan-2-amine and phenoxyacetyl chloride. This is typically achieved under Schotten-Baumann conditions, using aqueous sodium hydroxide to deprotonate the amine and facilitate nucleophilic acyl substitution .

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: Estimated 60–75% based on analogous reactions .

Physicochemical Properties and Solubility

Calculated Properties

PropertyValueMethod/Source
LogP (Octanol-Water)3.8 ± 0.5PubChem Predictions
Water Solubility0.01 mg/mL (25°C)ALOGPS
pKa9.2 (amine), 14.1 (phenol)ChemAxon

Stability Profile

  • Photostability: The furan ring may undergo photooxidation to γ-diketones under UV light, necessitating storage in amber glass .

  • Hydrolytic Stability: The acetamide bond is resistant to hydrolysis at physiological pH, but the phenoxy ether may cleave under strongly acidic or basic conditions .

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